Cas no 16257-05-9 (Boc-ile-gly-OH)
Boc-ile-gly-OH Chemical and Physical Properties
Names and Identifiers
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- 2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)acetic acid
- 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid
- BOC-ILE-GLY-OH
- Glycine,N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-
- Boc-Ile-Gly
- Boc-L-isoleucyl-glycine
- Boc-L-isolucylglycine
- N-t-Boc-L-isoleucine-glycine
- tert.-Butyloxycarbonyl-Ile-Gly
- Boc-IleGly-OH
- boc-isoleucylglycine
- 2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic Acid
- N-[N-(tert-Butoxycarbonyl)-L-isoleucyl]glycine
- 2-((2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanamido)acetic acid
- SCHEMBL17491018
- OWJXXJTWCMKBCI-WPRPVWTQSA-N
- (tert-Butoxycarbonyl)-L-isoleucylglycine
- 16257-05-9
- G71707
- MFCD00057800
- Boc-ile-gly-OH
-
- Inchi: 1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1
- InChI Key: OWJXXJTWCMKBCI-WPRPVWTQSA-N
- SMILES: O(C(N[C@H](C(NCC(=O)O)=O)[C@@H](C)CC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 288.16900
- Monoisotopic Mass: 288.16852187 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 105
- Molecular Weight: 288.34
Experimental Properties
- Density: 1.122±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (2.6 g/l) (25 º C),
- PSA: 104.73000
- LogP: 1.90840
Boc-ile-gly-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1245279-1g |
BOC-ILE-GLY-OH |
16257-05-9 | 95% | 1g |
$140 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1245279-2g |
BOC-ILE-GLY-OH |
16257-05-9 | 95% | 2g |
$190 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1245279-5g |
BOC-ILE-GLY-OH |
16257-05-9 | 95% | 5g |
$325 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1245279-10g |
BOC-ILE-GLY-OH |
16257-05-9 | 95% | 10g |
$540 | 2024-06-06 | |
| TRC | B663368-50mg |
BOC-Ile-Gly-OH |
16257-05-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663368-100mg |
BOC-Ile-Gly-OH |
16257-05-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B663368-500mg |
BOC-Ile-Gly-OH |
16257-05-9 | 500mg |
$ 115.00 | 2022-06-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285155-1 g |
Boc-Ile-Gly-OH, |
16257-05-9 | 1g |
¥451.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285155A-5 g |
Boc-Ile-Gly-OH, |
16257-05-9 | 5g |
¥1,993.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285155-1g |
Boc-Ile-Gly-OH, |
16257-05-9 | 1g |
¥451.00 | 2023-09-05 |
Boc-ile-gly-OH Suppliers
Boc-ile-gly-OH Related Literature
-
1. Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segmentsMartin Quibell,Leonard C. Packman,Tony Johnson J. Chem. Soc. Perkin Trans. 1 1996 1219
Additional information on Boc-ile-gly-OH
Introduction to Boc-Ile-Gly-OH (CAS No. 16257-05-9) and Its Applications in Modern Chemical Biology
The compound Boc-Ile-Gly-OH, with the chemical name N-Boc-L-Isoleucyl-glycine-OH, is a significant intermediate in the field of peptide synthesis and pharmaceutical research. Its Chemical Abstracts Service (CAS) number, CAS No. 16257-05-9, uniquely identifies it in scientific literature and databases. This peptide, characterized by its Boc (tert-butoxycarbonyl) protecting group on the amino group and its sequence of isoleucine and glycine, has garnered considerable attention due to its utility in constructing more complex peptides and proteins.
Peptides such as Boc-Ile-Gly-OH play a crucial role in the development of novel therapeutics, particularly in the realm of biologics and targeted drug delivery systems. The Boc protecting group is particularly favored for its stability under basic conditions, making it an excellent choice for multi-step peptide syntheses where harsh chemical environments are often encountered. The sequence of isoleucine and glycine provides a structural framework that can be modified or extended to create peptides with specific biological activities.
In recent years, advancements in solid-phase peptide synthesis (SPPS) have further enhanced the accessibility and efficiency of producing complex peptides like Boc-Ile-Gly-OH. SPPS allows for the automated synthesis of peptides on resin supports, reducing the likelihood of human error and increasing yield. This method has been instrumental in the development of peptide-based drugs that mimic natural bioactive molecules, offering treatments for a wide range of diseases.
The applications of Boc-Ile-Gly-OH extend beyond mere intermediates in peptide synthesis. It has been explored in the development of enzyme inhibitors, where its structural properties can be tailored to interact specifically with target enzymes. For instance, studies have shown that analogs of this peptide can inhibit proteases involved in inflammatory pathways, suggesting potential therapeutic benefits in conditions such as arthritis and cancer.
Moreover, the growing interest in peptidomimetics—molecules that mimic peptides but with improved pharmacokinetic properties—has highlighted the importance of compounds like Boc-Ile-Gly-OH. Peptidomimetics can offer advantages over traditional peptides, such as increased stability in biological fluids and reduced immunogenicity. The Boc-protected isoleucine-glycine sequence serves as a versatile building block for designing these mimetics, which could lead to more effective and safer drugs.
Recent research has also delved into the use of Boc-Ile-Gly-OH in drug delivery systems. Peptides can be engineered to target specific cells or tissues, providing localized treatment with minimal side effects. The structural integrity provided by the Boc group ensures that the peptide remains stable during formulation and administration. This has opened up new possibilities for treating diseases such as neurodegenerative disorders, where targeted delivery is critical.
The synthesis and characterization of Boc-Ile-Gly-OH have benefited from advancements in analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These tools allow researchers to confirm the identity and purity of the compound, ensuring that it meets the stringent requirements for pharmaceutical use. High purity is essential for therapeutic applications, where impurities could lead to adverse effects.
In conclusion, Boc-Ile-Gly-OH (CAS No. 16257-05-9) is a valuable compound in modern chemical biology with diverse applications ranging from peptide synthesis to drug development. Its unique properties make it an excellent candidate for constructing complex biomolecules with potential therapeutic benefits. As research continues to uncover new applications for this compound, its importance in pharmaceutical science is likely to grow even further.
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